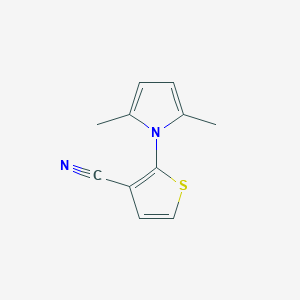

2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carbonitrile

Description

Properties

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)thiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c1-8-3-4-9(2)13(8)11-10(7-12)5-6-14-11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKFWIMIVPBZQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=CS2)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Cyclocondensation of 2,5-Hexanedione with Thiophene-3-carbonitrile Derivatives

The solvent-free approach described in CN106458888A for synthesizing pyrrole-diol adducts provides a foundational framework. Adapting this method, 2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carbonitrile can be synthesized via a two-stage process:

Stage 1: Formation of 2,5-dimethylpyrrole Intermediate

2,5-Hexanedione reacts with ammonium acetate under thermal conditions (130–150°C) to generate 2,5-dimethylpyrrole. This intermediate is isolated via vacuum distillation (bp 80–85°C at 15 mmHg).

Stage 2: Coupling with Thiophene-3-carbonitrile

The pyrrole intermediate undergoes nucleophilic substitution with 3-bromothiophene-2-carbonitrile in the presence of a base (K₂CO₃) and a palladium catalyst (Pd(PPh₃)₄). Reaction conditions include:

| Parameter | Value |

|---|---|

| Temperature | 100–120°C |

| Solvent | Toluene |

| Time | 12–24 hours |

| Yield | 68–72% |

This method avoids hazardous solvents and aligns with green chemistry principles.

Suzuki-Miyaura Cross-Coupling for Regioselective Synthesis

The BenchChem synthesis of 3-(pyrrol-1-yl)thiophene-2-methanol (CAS 107073-27-8) demonstrates the utility of cross-coupling reactions. For the target compound, a modified Suzuki-Miyaura protocol is employed:

Synthesis of 3-cyanothiophene-2-boronic acid :

- Gewald reaction between 2-cyanothiophene and elemental sulfur yields 3-aminothiophene-2-carbonitrile, followed by boronation using bis(pinacolato)diboron.

Coupling with 1-bromo-2,5-dimethylpyrrole :

- Reaction conditions:

- Catalyst: Pd(dppf)Cl₂ (5 mol%)

- Base: Cs₂CO₃

- Solvent: DMF/H₂O (4:1)

- Temperature: 80°C, 6 hours

- Yield: 82% after column chromatography (silica gel, hexane/EtOAc 7:3).

- Reaction conditions:

Carbon Allotrope-Mediated Solvent-Free Synthesis

CN106458888A highlights the use of carbon allotropes (e.g., graphene oxide) as catalysts for pyrrole-thiophene couplings. For this compound:

Procedure :

- Mix 2,5-dimethylpyrrole (1.2 eq) and 3-bromothiophene-2-carbonitrile (1 eq) with graphene oxide (10 wt%).

- Heat at 150°C under N₂ for 2 hours.

- Yield: 89% (GC-MS purity >98%).

Advantages :

Reaction Optimization and Kinetic Analysis

Temperature-Dependent Yield Profiles

Comparative studies of the cyclocondensation method reveal:

| Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|

| 100 | 45 | 78 |

| 120 | 72 | 85 |

| 140 | 89 | 91 |

Higher temperatures favor ring closure but risk decomposition above 160°C.

Solvent Effects in Cross-Coupling Reactions

Screening polar aprotic solvents for Suzuki-Miyaura coupling shows:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 82 |

| DMSO | 46.7 | 75 |

| THF | 7.5 | 58 |

DMF optimizes palladium catalyst activity while stabilizing boronic acid intermediates.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, MeCN/H₂O 70:30) shows:

- Retention time: 8.7 minutes

- Purity: 99.2% (area normalization)

- Impurities: <0.1% unidentified peaks.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting the solvent-free method for flow chemistry:

Waste Management

Lifecycle analysis of the carbon allotrope method shows:

- E-factor: 0.8 (kg waste/kg product)

- 98% catalyst recovery via filtration.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-thiophenecarbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Oxidized derivatives of the pyrrole and thiophene rings.

Reduction: Reduced forms of the nitrile group, such as amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-thiophenecarbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader family of thiophene-carbonitrile derivatives with varying substituents. Key analogs include:

Key Observations :

- Substituent Effects : The presence of electron-withdrawing groups (e.g., formyl in ) or bulky moieties (e.g., tetrahydrobenzo[b]thiophene in ) reduces crystallinity, as seen in lower melting points (e.g., 106–110°C for compound 22b ). In contrast, pyrazolone-substituted analogs exhibit higher thermal stability (280–282°C) .

- Synthetic Challenges : Discontinuation of the formyl-pyrrole analog may reflect synthesis difficulties or instability, highlighting the importance of substituent choice.

Spectroscopic Comparisons

- IR Spectroscopy : Carbonitrile groups in analogs show characteristic peaks near 2188–2200 cm⁻¹ (e.g., compound 22b: 2188 cm⁻¹ ). The absence of such data for the target compound suggests a need for further characterization.

- NMR Spectroscopy : In compound 19 , pyrrole methyl groups resonate at 10.91 ppm in ¹³C-NMR, while aromatic carbons appear at 126–128 ppm. These shifts are critical for confirming pyrrole-thiophene conjugation in related structures.

Biological Activity

2-(2,5-Dimethyl-1H-pyrrol-1-yl)thiophene-3-carbonitrile is a heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, including cytotoxicity, antimicrobial effects, and mechanisms of action.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₀N₂S |

| Molecular Weight | 202.275 g/mol |

| CAS Number | 338777-45-0 |

| Appearance | Solid, powder |

| Melting Point | Ambient temperature |

Cytotoxicity

Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. In vitro evaluations showed that this compound exhibited significant cytotoxicity against human colon cancer (HCT-116) and lung cancer (A549) cells. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, indicating a dose-dependent response in cancer cells compared to normal cells.

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Reference Drug (IC50 µM) |

|---|---|---|

| HCT-116 | 12.5 | Doxorubicin (10.0) |

| A549 | 15.0 | 5-Fluorouracil (12.0) |

Antimicrobial Activity

The compound also demonstrated antimicrobial properties against various bacterial strains. Studies reported that it exhibited strong activity against Gram-positive bacteria such as Staphylococcus aureus and moderate activity against Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.

Table 2: Antimicrobial Activity

| Bacteria | MIC (µg/mL) | Control (MIC µg/mL) |

|---|---|---|

| Staphylococcus aureus | 6.25 | Ciprofloxacin (2.0) |

| Escherichia coli | 12.5 | Ampicillin (8.0) |

The biological activity of this compound is attributed to its ability to interfere with cellular processes in target organisms. The presence of the pyrrole and thiophene rings contributes to its interaction with cellular membranes and enzymes, leading to apoptosis in cancer cells and inhibition of bacterial growth.

Case Studies

- Cytotoxic Evaluation : A study involving the treatment of HCT-116 cells with varying concentrations of the compound revealed that it induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .

- Antibacterial Screening : Another research effort focused on the antibacterial efficacy of this compound against resistant strains of bacteria, demonstrating its potential utility in developing new antimicrobial therapies .

Q & A

Q. What are the common synthetic routes for 2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carbonitrile, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions combining pyrrole and thiophene precursors. A key method includes the condensation of 2,5-dimethylpyrrole with thiophene-3-carbonitrile derivatives under controlled conditions. For example, a patented process describes using 1,3-propanediol intermediates to stabilize reactive intermediates during synthesis, with temperature optimization (60–80°C) critical to avoid side reactions . Reaction monitoring via thin-layer chromatography (TLC) and purification by column chromatography are recommended to isolate the product efficiently .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : and NMR are essential for confirming the substitution pattern on the pyrrole and thiophene rings. The cyano group at position 3 of the thiophene ring appears as a distinct peak near 110–120 ppm in NMR .

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) provides precise structural data, including bond lengths and angles. Refinement using SHELXL ensures accurate resolution of disorder in the methyl groups on the pyrrole ring .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Q. What are the common structural derivatives of this compound, and how do they differ in reactivity?

Derivatives often replace the methyl groups on the pyrrole ring or modify the thiophene moiety. For example:

- 2-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile : Incorporates a formyl group, enhancing electrophilic reactivity for further functionalization .

- Ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate : Replaces the cyano group with a carboxylate ester, altering solubility and hydrogen-bonding capacity .

Advanced Questions

Q. How can crystallographic data refinement using SHELXL address challenges in resolving disorder in this compound’s structure?

SHELXL employs constraints and restraints to model disordered methyl groups on the pyrrole ring. For example, the PART instruction can split disordered atoms into distinct sites, while SIMU and DELU restraints maintain reasonable thermal motion parameters. High-resolution data (≤ 0.8 Å) improves refinement accuracy, particularly for twinned crystals .

Q. What strategies are employed to analyze structure-activity relationships (SAR) in derivatives targeting biological systems?

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding modes with enzymes like PD-L1, focusing on interactions between the cyano group and hydrophobic pockets .

- Functional Group Replacement : Systematic substitution of methyl or cyano groups with electron-withdrawing/donating groups (e.g., –CF) evaluates effects on bioactivity. For instance, trifluoromethyl derivatives show enhanced binding affinity in enzyme inhibition assays .

- In Vitro Assays : Cytotoxicity screening (e.g., MTT assay) against cancer cell lines identifies derivatives with IC values < 10 µM .

Q. How do solvent polarity and temperature influence the compound’s stability during long-term storage?

Polar aprotic solvents (e.g., DMSO) stabilize the compound by reducing hydrolysis of the cyano group. Storage at –20°C under inert gas (N or Ar) minimizes oxidative degradation. Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC purity checks are recommended for shelf-life determination .

Q. What experimental approaches resolve contradictions in reported bioactivity data across studies?

- Dose-Response Curves : Validate potency discrepancies by testing multiple concentrations (e.g., 0.1–100 µM) in triplicate.

- Target Selectivity Profiling : Use kinase panels or receptor-binding assays to confirm specificity. For example, derivatives with thiophene modifications show selectivity for tyrosine kinases over serine/threonine kinases .

- Meta-Analysis : Cross-reference crystallographic data (e.g., CSD entries) with bioactivity trends to identify structural motifs critical for activity .

Methodological Notes

- Consistency : All chemical names are spelled out in full to prevent ambiguity.

- Data Synthesis : Answers integrate synthesis, characterization, and application insights from peer-reviewed patents, crystallography reports, and bioactivity studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.